molecular formula C10H15NO B1462820 2-Methoxy-3-phenyl-1-propanamine CAS No. 883545-49-1

2-Methoxy-3-phenyl-1-propanamine

Cat. No.: B1462820
CAS No.: 883545-49-1
M. Wt: 165.23 g/mol
InChI Key: DIOGSRGTNMACOE-UHFFFAOYSA-N
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Description

“2-Methoxy-3-phenyl-1-propanamine” is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 265.4±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol, a flash point of 97.6±12.8 °C, and an index of refraction of 1.519 .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and identification of contaminants in related compounds, providing valuable insights for forensic science and the understanding of synthetic pathways (Błachut et al., 2002; Waumans et al., 2003). These studies focus on the clandestine synthesis of phenylisopropylamines, a class to which "2-Methoxy-3-phenyl-1-propanamine" is related, emphasizing the importance of identifying synthesis pathways and contaminants for law enforcement and public health.

Chemical Properties and Stability

  • Investigations into the effects of substituents like methoxy groups on the properties and thermal stability of polymers derived from renewable resources highlight the relevance of such chemical modifications in materials science (Harvey et al., 2015). This research could suggest potential applications of "this compound" in the development of new materials with enhanced performance characteristics.

Biological Activity

  • Studies on derivatives of related compounds have explored their biological activities, including antibacterial properties (Arutyunyan et al., 2017). This suggests the potential for "this compound" and its analogs to serve as lead compounds in the development of new therapeutics.

Analytical and Forensic Applications

  • The determination of trace amounts of related compounds in biological samples using molecular-imprinted polymer-based sorbents has been reported (Bykov et al., 2017). This work underscores the importance of such compounds in forensic and clinical toxicology, suggesting potential applications in the detection and analysis of related substances.

Safety and Hazards

Based on the safety data sheet of a similar compound, 1-Propanamine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation and serious eye damage . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

2-methoxy-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGSRGTNMACOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-49-1
Record name 2-methoxy-3-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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